molecular formula C3FeN3 B1208117 Ferric cyanide CAS No. 5683-74-9

Ferric cyanide

Cat. No.: B1208117
CAS No.: 5683-74-9
M. Wt: 133.9 g/mol
InChI Key: XYZXOFUXTBSQQI-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical development of ferricyanide chemistry traces its origins to the early eighteenth century, closely intertwined with the accidental discovery of Prussian blue pigment. Johann Jacob Diesbach, a paint maker working in Berlin around 1706, first synthesized what would later be recognized as a precursor to ferricyanide when he attempted to create red cochineal dye. The serendipitous discovery occurred when Diesbach used potash contaminated with blood, which contained organic nitrogen compounds that reacted with iron sulfate to produce the distinctive blue compound rather than the intended red pigment.

The specific discovery of ferricyanide as a distinct chemical entity is attributed to Leopold Gmelin in 1822. Gmelin's systematic investigation of iron-cyanide complexes led to the identification and characterization of the ferricyanide ion, distinguishing it from its reduced counterpart, ferrocyanide. This discovery was part of a broader investigation into the chemistry of Prussian blue and related iron-cyanide compounds that had captivated chemists throughout the eighteenth and early nineteenth centuries.

The systematic study of ferrocyanides, which encompasses both ferricyanide and ferrocyanide complexes, was initiated following Diesbach's discovery of Prussian blue in 1704. Early researchers, including Macquer in 1753, demonstrated that Prussian blue could be treated with potash to form soluble yellow potassium salts, leading to the historical designation of these compounds as "Yellow Prussiate of Potash" for ferrocyanide and establishing the foundation for understanding the relationship between these iron-cyanide complexes.

Nomenclature and Systematic Naming Conventions

The nomenclature of ferricyanide reflects the evolution of chemical naming conventions and the increasing sophistication of coordination chemistry principles. According to International Union of Pure and Applied Chemistry guidelines, the systematic name for the ferricyanide anion is hexacyanoferrate(III), indicating the presence of six cyanide ligands coordinated to an iron center in the +3 oxidation state. In more recent systematic nomenclature, though rarely used, the complex may also be designated as hexacyanidoferrate(III).

The most common salt of ferricyanide is potassium ferricyanide, which carries the systematic name potassium hexacyanoferrate(III) with the molecular formula K₃[Fe(CN)₆]. Alternative historical names include "Prussian red" and "red prussiate of potash," reflecting both the compound's color and its historical association with Prussian blue chemistry. The term "ferric hexacyanide" is also encountered in the literature, emphasizing the iron(III) oxidation state.

The systematic naming convention follows established coordination chemistry principles, where the metal center is identified with its oxidation state in Roman numerals, and the ligands are named according to their chemical identity and number. The hexacyano prefix indicates six cyanide ligands, while ferrate(III) specifies iron in the +3 oxidation state as the central metal atom.

Table 1: Nomenclature and Naming Conventions for Ferricyanide

Naming System Designation Formula Notes
IUPAC Systematic Potassium hexacyanoferrate(III) K₃[Fe(CN)₆] Preferred systematic name
Alternative Systematic Hexacyanidoferrate(III) [Fe(CN)₆]³⁻ Rarely used systematic form
Common Name Potassium ferricyanide K₃[Fe(CN)₆] Widely used in literature
Historical Name Red prussiate of potash K₃[Fe(CN)₆] Historical designation
Descriptive Name Ferric hexacyanide [Fe(CN)₆]³⁻ Emphasizes oxidation state

Significance in Coordination Chemistry

Ferricyanide holds exceptional significance in coordination chemistry as a prototypical example of octahedral coordination geometry and low-spin electron configuration. The ferricyanide anion consists of an iron(III) center bound in octahedral geometry to six cyanide ligands, with the complex exhibiting perfect octahedral symmetry. The iron center adopts a low-spin configuration due to the strong-field nature of cyanide ligands, resulting in a t₂g⁵ electron configuration.

The coordination structure of ferricyanide demonstrates several fundamental principles of coordination chemistry. The strong iron-cyanide bonds result from both σ-donation from the cyanide ligands to the metal center and π-back-donation from filled metal d-orbitals to empty π* orbitals on the cyanide ligands. This synergistic bonding interaction contributes to the remarkable stability of the ferricyanide complex and explains its resistance to ligand substitution reactions under normal conditions.

Recent studies using advanced spectroscopic techniques have provided detailed insights into the electronic structure of ferricyanide. Time-resolved resonant inelastic X-ray scattering experiments have revealed the precise nature of metal-ligand bonding interactions and charge distribution within the complex. These investigations demonstrate that the electronic structure of ferricyanide is characterized by significant metal-ligand covalency, with both σ-donation and π-back-donation contributing to the overall bonding scheme.

The octahedral coordination geometry of ferricyanide results in specific electronic transitions that are observable through various spectroscopic methods. The complex exhibits ligand-to-metal charge-transfer transitions in the visible region, contributing to its characteristic red color. These electronic transitions have been extensively studied and serve as benchmarks for understanding similar charge-transfer processes in other coordination complexes.

Table 2: Electronic and Structural Properties of Ferricyanide

Property Value Method of Determination Reference
Coordination Geometry Octahedral X-ray crystallography
Electron Configuration t₂g⁵ (low-spin) Magnetic measurements
Symmetry Group Oₕ Spectroscopic analysis
Iron-Carbon Bond Length ~1.9 Å Crystallographic data
Ligand Field Splitting High-field Electronic spectroscopy
Charge-Transfer Energy ~420 nm UV-Visible spectroscopy

Relationship Between Ferricyanide and Ferrocyanide Complexes

The relationship between ferricyanide and ferrocyanide represents one of the most studied redox couples in electrochemistry and coordination chemistry. These two complexes differ only in the oxidation state of the central iron atom, with ferricyanide containing iron(III) and ferrocyanide containing iron(II). This fundamental difference results in distinct chemical and physical properties while maintaining the same octahedral coordination environment.

Properties

CAS No.

5683-74-9

Molecular Formula

C3FeN3

Molecular Weight

133.9 g/mol

IUPAC Name

iron(3+);tricyanide

InChI

InChI=1S/3CN.Fe/c3*1-2;/q3*-1;+3

InChI Key

XYZXOFUXTBSQQI-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[Fe+3]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[Fe+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferric cyanide can be synthesized by oxidizing potassium ferrocyanide with chlorine gas. The reaction proceeds as follows: [ 2K₄[Fe(CN)₆] + Cl₂ → 2K₃[Fe(CN)₆] + 2KCl ] This method involves passing chlorine gas through a solution of potassium ferrocyanide, resulting in the formation of potassium ferricyanide .

Industrial Production Methods

On an industrial scale, potassium ferricyanide is produced by treating potassium ferrocyanide with chlorine gas under controlled conditions. The process ensures the efficient conversion of ferrocyanide to ferricyanide, yielding a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ferric cyanide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like ascorbic acid and iron (II) salts. These reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from reactions involving this compound include ferrocyanide and various metal-cyanide complexes, such as Prussian blue .

Scientific Research Applications

Environmental Applications

Wastewater Treatment
Ferric cyanide compounds are utilized in wastewater treatment processes. They serve as precipitating agents to remove heavy metals from effluents, effectively reducing the toxicity of wastewater before it is released into the environment. Studies indicate that ferric ferrocyanide can bind with free cyanide in wastewater, thus facilitating its removal and minimizing environmental impact .

Phytoremediation
Research has shown that certain plants can degrade cyanide compounds in contaminated soils. For instance, studies involving Sorghum species demonstrated significant cyanide degradation capabilities, with up to 32% removal observed in root zones when exposed to ferric ferrocyanide . This method highlights the potential for using this compound in sustainable environmental remediation strategies.

Medical Applications

Cyanide Poisoning Treatment
this compound derivatives are explored as potential antidotes for cyanide poisoning. The mechanism involves the binding of cyanide ions to ferric ions, which can then be excreted through urine. A study highlighted the effectiveness of a supramolecular complex comprising ferric porphyrins as a superior cyanide receptor compared to traditional treatments like hydroxocobalamin . This application underscores the importance of this compound in toxicology and emergency medicine.

Industrial Applications

Pigment Production
One of the most notable applications of this compound is in the production of pigments, particularly Prussian blue. This pigment is widely used in paints, inks, and coatings due to its stability and vibrant color. The synthesis involves reacting ferrous salts with potassium ferrocyanide, resulting in a complex that exhibits excellent lightfastness and opacity .

Electroplating and Metal Finishing
this compound plays a critical role in electroplating processes, particularly in the preparation of metal surfaces. Its ability to enhance the solubility of metal ions makes it valuable in industries such as jewelry manufacturing and automotive parts production . Additionally, it aids in achieving smooth finishes on metal surfaces.

Data Tables

Application AreaSpecific UseEffectiveness/Notes
EnvironmentalWastewater TreatmentBinds heavy metals; reduces toxicity
EnvironmentalPhytoremediationUp to 32% cyanide removal by Sorghum species
MedicalCyanide Poisoning TreatmentEffective binding and excretion mechanism
IndustrialPigment ProductionStable and vibrant color; used in various products
IndustrialElectroplatingEnhances metal ion solubility; smooth finishes

Case Studies

Case Study 1: Phytoremediation Effectiveness
In a controlled study examining the efficacy of Sorghum plants in degrading ferric ferrocyanide in contaminated soil, researchers found that these plants significantly enhanced the bioavailability of cyanide through root exudation. The study concluded that integrating specific plant species into remediation strategies could effectively mitigate cyanide contamination in agricultural settings .

Case Study 2: Cyanide Binding Mechanism
A detailed investigation into the binding properties of ferric porphyrins revealed their potential as advanced antidotes for cyanide poisoning. The study demonstrated that these complexes exhibit rapid binding kinetics with cyanides, facilitating quicker detoxification processes compared to conventional treatments .

Mechanism of Action

The mechanism of action of ferric cyanide involves its ability to undergo redox reactions, where it can accept or donate electrons. This property makes it a valuable tool in studying electron transfer processes and redox chemistry. The molecular targets and pathways involved in these reactions include various enzymes and proteins that participate in cellular redox processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ferri-/Ferrocyanides

Property Ferricyanide ($[Fe(CN)_6]^{3-}$) Ferrocyanide ($[Fe(CN)_6]^{4-}$)
Oxidation State of Fe +3 +2
Color Red (e.g., $K3[Fe(CN)6]$) Yellow (e.g., $K4[Fe(CN)6]$)
Toxicity Low (stable complex) Low (stable complex)
Primary Use Electrochemistry, redox reactions Food additives, pigment synthesis

This compound vs. Simple Cyanide Salts

Simple cyanides (e.g., $NaCN$, $KCN$) release free $CN^-$, which is highly toxic due to its inhibition of cytochrome c oxidase in mitochondrial respiration . In contrast, this compound’s tight Fe-CN bonding prevents such release, rendering it nearly nontoxic unless decomposed under extreme conditions (e.g., strong acids) .

Table 2: Toxicity Comparison of Cyanide Compounds

Compound LD50 (Oral, Rat) Release of Free $CN^-$ Primary Hazard
Sodium Cyanide ($NaCN$) 6.4 mg/kg High Acute systemic toxicity
Potassium Ferricyanide >5000 mg/kg Negligible Low toxicity

This compound vs. Metal Thiocyanates

Thiocyanates (e.g., $Fe(CNS)_3$) differ in ligand composition (SCN⁻ vs. CN⁻). Ferric thiocyanate forms a dark red soluble complex, used analytically to detect $Fe^{3+}$ or $SCN^-$ .

This compound vs. Other Metal Cyanide Complexes

  • Nickel Cyanides: Hexacyanonickelate(III) ($[Ni(CN)_6]^{3-}$) shares structural similarities but exhibits distinct redox properties and lower industrial relevance compared to ferricyanide .
  • Cuprous Cyanide ($CuCN$) : Highly toxic due to partial dissociation into $CN^-$, contrasting with this compound’s stability .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing ferric cyanide in laboratory settings?

Answer:
this compound synthesis typically involves controlled redox reactions between iron(III) salts (e.g., FeCl₃) and cyanide sources (e.g., KCN) under alkaline conditions. Key steps include:

  • Synthesis : Slow addition of KCN to FeCl₃ in a nitrogen atmosphere to prevent oxidation, followed by crystallization .
  • Characterization : Use UV-Vis spectroscopy (absorption peaks at 420 nm for Fe(CN)₆³⁻) , IR spectroscopy (C≡N stretching at ~2100 cm⁻¹) , and XRD to confirm crystal structure . For purity, conduct elemental analysis (C, N, Fe) and compare with theoretical values .

Basic: How can researchers determine the purity and structural integrity of synthesized this compound?

Answer:

  • Purity : Use titration (e.g., iodometric titration for free cyanide) and ICP-MS for trace metal impurities .
  • Structural Integrity : Employ XRD to verify lattice parameters and compare with reference data (e.g., ICSD database). For functional groups, FTIR spectroscopy is critical to confirm cyanide coordination . Always include negative controls (e.g., unreacted precursors) to rule out contamination .

Advanced: How should researchers analyze the kinetics of this compound’s redox reactions in complex systems?

Answer:

  • Experimental Design : Use stopped-flow spectrophotometry to monitor rapid electron-transfer steps (e.g., Fe³⁺ → Fe²⁺) under pseudo-first-order conditions .
  • Data Analysis : Calculate rate constants (e.g., kobs) via nonlinear regression of time-dependent absorbance curves. Include Arrhenius plots to determine activation energy . For systems with competing ligands (e.g., CN⁻ dissociation), apply global fitting to deconvolute rate-limiting steps .

Advanced: How can contradictory data in this compound studies (e.g., varying rate constants) be resolved?

Answer:

  • Source Identification : Compare experimental conditions (pH, temperature, ionic strength) across studies. For example, cyanide dissociation rates vary with pH due to protonation effects .
  • Statistical Validation : Apply ANOVA to assess inter-study variability or use Bayesian meta-analysis to weight data by measurement precision . Replicate experiments under standardized conditions to isolate variables .

Advanced: What strategies ensure rigorous experimental design when studying this compound’s role in biological redox systems?

Answer:

  • Controls : Include apo-proteins (without Fe) and competitive inhibitors (e.g., azide) to confirm specificity .
  • Feasibility Criteria : Align with FINER framework—ensure the study is Feasible (e.g., stable cyanide concentrations), Novel (e.g., unexplored enzyme systems), and Ethically sound (e.g., safe cyanide handling) . Use chemostats to maintain steady-state conditions in cell-based assays .

Advanced: Which statistical methods are critical for validating this compound’s thermodynamic parameters?

Answer:

  • Error Propagation : Calculate uncertainties in ΔG and E° using Monte Carlo simulations .
  • Model Selection : Compare fits of van’t Hoff plots (lnK vs. 1/T) to identify non-ideal behavior (e.g., entropy-enthalpy compensation) . Report confidence intervals for equilibrium constants (e.g., Kd) using bootstrap resampling .

Advanced: How does this compound’s coordination geometry influence its reactivity in catalytic applications?

Answer:

  • Structural Analysis : Use EXAFS to determine Fe–C/N bond lengths and coordination number. Compare with DFT-optimized geometries .
  • Reactivity Screening : Test catalytic turnover in model reactions (e.g., H₂O₂ decomposition) under varied ligand fields (e.g., CN⁻ vs. SCN⁻ substitution). Use Eyring plots to correlate geometry with activation entropy .

Advanced: What methodologies differentiate thermodynamic vs. kinetic control in this compound-mediated reactions?

Answer:

  • Thermodynamic Control : Conduct reactions at equilibrium (e.g., prolonged incubation) and analyze products via HPLC or MS .
  • Kinetic Control : Quench reactions at short time intervals (e.g., freeze-quench EPR) to trap intermediates. Compare product ratios under steady-state vs. non-equilibrium conditions .

Basic: What spectroscopic techniques are essential for probing this compound’s electronic structure?

Answer:

  • UV-Vis : Identify charge-transfer bands (e.g., ligand-to-metal transitions at 300–500 nm) .
  • Mössbauer Spectroscopy : Resolve Fe oxidation states (δ for Fe³⁺: 0.2–0.5 mm/s) and spin states .
  • EPR : Detect paramagnetic Fe³⁺ centers (g ≈ 4.3 for high-spin) in frozen solutions .

Advanced: How should researchers address cyanide ligand dissociation during this compound experiments?

Answer:

  • Kinetic Trapping : Use rapid-mixing techniques (e.g., stopped-flow) with cyanide scavengers (e.g., Pb²⁺) to quantify dissociation rates .
  • Computational Modeling : Apply DFT to predict ligand exchange barriers (e.g., CN⁻ → H₂O) and validate with experimental koff values . Monitor pH effects, as acidic conditions accelerate CN⁻ release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ferric cyanide
Reactant of Route 2
Ferric cyanide

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